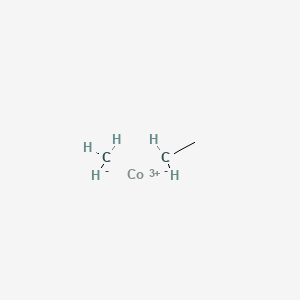![molecular formula C12H20O6Si B12569121 Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1) CAS No. 168278-76-0](/img/structure/B12569121.png)
Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol (1/1) is a unique compound that combines the properties of acetic acid and [4-(trimethoxysilyl)phenyl]methanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both acetic acid and trimethoxysilyl groups in the molecule provides it with distinctive chemical properties that can be exploited for various purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(trimethoxysilyl)phenyl]methanol typically involves the reaction of [4-(trimethoxysilyl)phenyl]methanol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which help in the esterification process.
Industrial Production Methods
Industrial production of acetic acid–[4-(trimethoxysilyl)phenyl]methanol may involve large-scale esterification processes. These processes are optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound can be utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of acetic acid–[4-(trimethoxysilyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s reactivity. Additionally, the acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Trimethoxysilyl)phenyl]methanol: Lacks the acetic acid component, resulting in different chemical properties.
Acetic acid: Does not contain the trimethoxysilyl group, limiting its applications compared to the combined compound.
Uniqueness
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol is unique due to the presence of both acetic acid and trimethoxysilyl groups in a single molecule. This combination provides the compound with enhanced reactivity and versatility, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
168278-76-0 |
|---|---|
Molekularformel |
C12H20O6Si |
Molekulargewicht |
288.37 g/mol |
IUPAC-Name |
acetic acid;(4-trimethoxysilylphenyl)methanol |
InChI |
InChI=1S/C10H16O4Si.C2H4O2/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10;1-2(3)4/h4-7,11H,8H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
QNGSWWFLSDVMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CO[Si](C1=CC=C(C=C1)CO)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



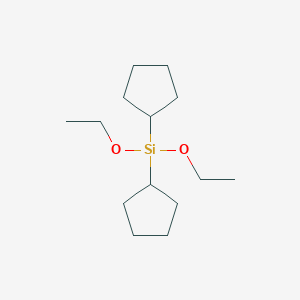

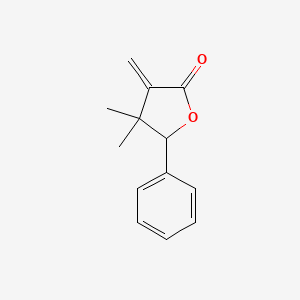
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
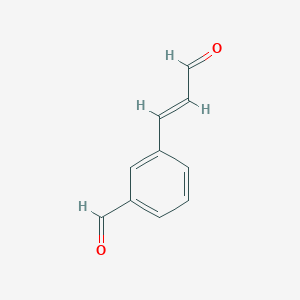
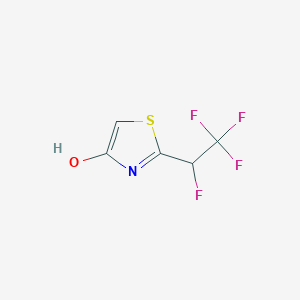
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
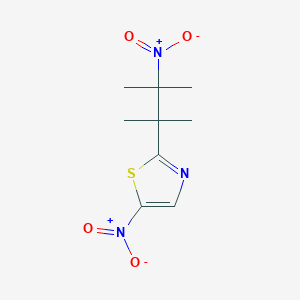
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
